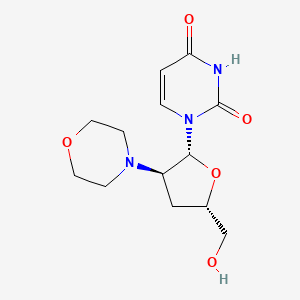
Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Morpholino-ddU, also known as 2’-deoxy-2’-fluoro-2’-morpholino-uridine, is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains a morpholino group at the 2’ position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Morpholino-ddU typically involves the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence . This method allows for the efficient production of optically pure morpholino monomers in good yields and anomeric ratios.
Industrial Production Methods
Industrial production of 2’-Morpholino-ddU follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Morpholino-ddU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the morpholino ring.
Substitution: The morpholino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Morpholino-ddU include Lewis acids for nucleophilic ring-opening, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized morpholino derivatives, while substitution reactions can produce a variety of functionalized morpholino compounds.
Scientific Research Applications
2’-Morpholino-ddU has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’-Morpholino-ddU involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The morpholino group at the 2’ position enhances the compound’s stability and binding affinity to target nucleic acids, making it an effective tool for gene silencing and antisense applications . The compound exerts its effects by sterically blocking RNA splicing or translation, thereby modulating gene expression .
Comparison with Similar Compounds
2’-Morpholino-ddU is unique compared to other nucleoside analogs due to its morpholino modification. Similar compounds include:
Phosphorodiamidate morpholino oligonucleotides (PMOs): These are used in antisense therapies and have a similar mechanism of action.
2’-Fluoro-2’-deoxyuridine: Another nucleoside analog with a fluorine modification at the 2’ position, used in antiviral and anticancer research.
2’-O-methyl nucleosides: These compounds have a methyl group at the 2’ position and are used in various therapeutic applications.
The unique morpholino modification of 2’-Morpholino-ddU provides enhanced stability and binding affinity, making it a valuable tool in scientific research and therapeutic applications.
Properties
CAS No. |
119753-66-1 |
|---|---|
Molecular Formula |
C13H19N3O5 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N3O5/c17-8-9-7-10(15-3-5-20-6-4-15)12(21-9)16-2-1-11(18)14-13(16)19/h1-2,9-10,12,17H,3-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1 |
InChI Key |
WPXRFWZBGOPLDP-HOSYDEDBSA-N |
Isomeric SMILES |
C1COCCN1[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO |
Canonical SMILES |
C1COCCN1C2CC(OC2N3C=CC(=O)NC3=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















